molecular formula C18H28N2O2 B587329 rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine CAS No. 1246816-58-9

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine

Cat. No.: B587329
CAS No.: 1246816-58-9
M. Wt: 304.434
InChI Key: OJRUJUHRNMSODK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups on the piperidine ring play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylamine
  • rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butanol
  • rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butanoic acid

Uniqueness

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)11-17(19)16-8-4-5-9-18(16)20-10-6-7-15(12-20)22-13-21-3/h4-5,8-9,14-15,19H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUJUHRNMSODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)C1=CC=CC=C1N2CCCC(C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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